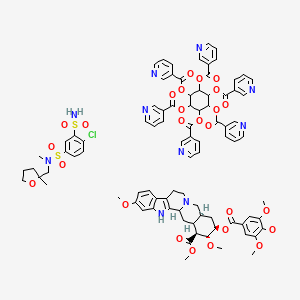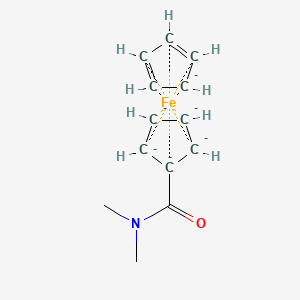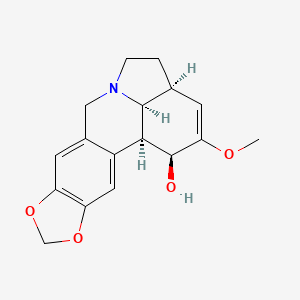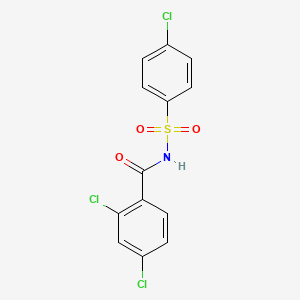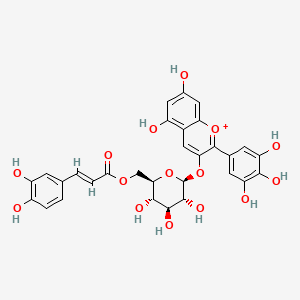
Delphinidin 3-O-(6-caffeoyl-beta-D-glucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin 3-O-(6-caffeoyl-beta-D-glucoside) is an anthocyanidin glycoside.
Scientific Research Applications
Anthocyanin Composition and Coloration
Delphinidin 3-O-(6-caffeoyl-beta-D-glucoside) has been identified in various plant species, contributing significantly to flower coloration. Studies have isolated this compound from the blue flowers of Gentiana, demonstrating its role in the pigmentation of these flowers (Hosokawa et al., 1997). Similar findings were reported in Clematis cultivars, where the compound's structure was determined using various spectroscopic methods, highlighting its impact on the violet and violet-blue coloration of the sepals (Sakaguchi et al., 2013).
Role in Blue Color Development
Research into the specific role of caffeoyl residues in anthocyanins like delphinidin 3-O-(6-caffeoyl-beta-D-glucoside) has revealed their contribution to the stability and color intensity of blue pigments in flowers. A study on Gentiana makinoi indicated that certain caffeoyl residues are crucial for the development and stability of the blue color in flowers (Yoshida et al., 2000).
Health-Related Applications
Beyond its role in plant pigmentation, delphinidin-3-O-β-glucoside (a related compound) has been studied for its potential health benefits. A study demonstrated that this compound might have anti-obesity effects by inhibiting adipogenesis and lipogenesis in adipocytes, suggesting its therapeutic role in managing obesity (Park et al., 2019).
Influence on Anthocyanin Stability
The stability of anthocyanins like delphinidin 3-O-(6-caffeoyl-beta-D-glucoside) can be enhanced through copigmentation with organic acids, as seen in studies involving Vitis amurensis Rupr anthocyanins. High hydrostatic pressure-assisted organic acids were found to improve color stability and antioxidant activity of these anthocyanins (He et al., 2018).
Properties
Molecular Formula |
C30H27O15+ |
|---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O15/c31-14-8-17(33)15-10-22(29(43-21(15)9-14)13-6-19(35)25(38)20(36)7-13)44-30-28(41)27(40)26(39)23(45-30)11-42-24(37)4-2-12-1-3-16(32)18(34)5-12/h1-10,23,26-28,30,39-41H,11H2,(H6-,31,32,33,34,35,36,37,38)/p+1/t23-,26-,27+,28-,30-/m1/s1 |
InChI Key |
CPESTIBYQUOXSA-LHRGPQAGSA-O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


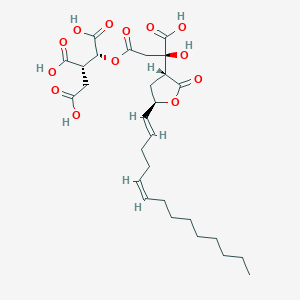
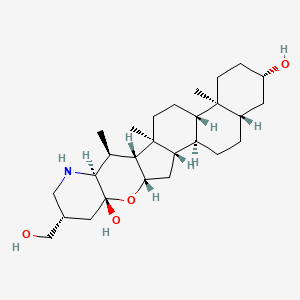


![3-ethyl-1-[7-(3-fluoropyridin-2-yl)-5-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1246474.png)
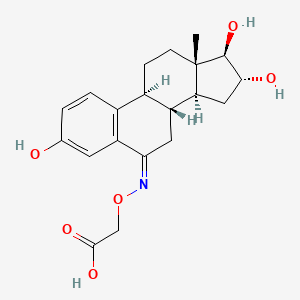


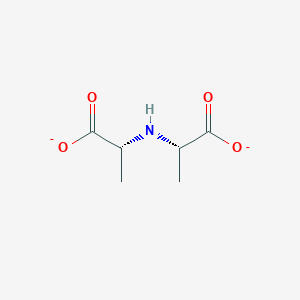
![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
